![molecular formula C18H27N3O4 B2369150 2-((3-Morpholinopropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid CAS No. 1097864-91-9](/img/structure/B2369150.png)
2-((3-Morpholinopropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid
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Description
The compound “2-((3-Morpholinopropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains an amino acid backbone, suggesting it may have biological activity.
Molecular Structure Analysis
The molecular formula of the compound is C18H27N3O4, and its molecular weight is 349.431. It contains a morpholine ring, an amino acid backbone, and a m-tolylamino group.Physical And Chemical Properties Analysis
Morpholinos are usually soluble and stable in pure water . They are uncharged at physiological pH, unlike DNA, which utilizes phosphate groups .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Analgesic Activities
Research has explored the synthesis of 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids, revealing moderate antimicrobial and analgesic activities. These compounds were synthesized via interaction of aroylpyruvic acids with morpholine, showing potential in developing new therapeutic agents (V. O. Koz’minykh et al., 2004).
Peptidomimetic Chemistry
A study on the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester highlighted its application in peptidomimetic chemistry, showcasing the compound's compatibility with solid-phase peptide synthesis. This work opens avenues for the design of novel peptidomimetics (Filippo Sladojevich et al., 2007).
Pharmaceutical Applications
Cardioselective Agonists
A parallel series of amidoalkylamino-substituted compounds, including morpholine derivatives, were evaluated for their beta-adrenoceptor stimulant properties. This study identified compounds with significant cardioselectivity and agonist properties, contributing to the development of cardiac stimulants (J. J. Barlow et al., 1981).
Antiulcer Activity
The synthesis and evaluation of 8H-indeno[1,2-d]thiazoles with various N-substituted amino groups, including 3-morpholinopropylamino derivatives, demonstrated potent inhibitory effects on gastric acid secretion and ethanol-induced gastric ulcers. These findings suggest the therapeutic potential of these compounds in treating ulcers (H. Inoue et al., 1994).
Chemical Synthesis and Modification
Morpholine Amino Acids
Novel morpholine amino acids were synthesized, presenting as compact modules in medicinal chemistry. These compounds could modulate the physicochemical and pharmacokinetic properties of drug candidates, indicating their utility in drug design and synthesis (Buyu Kou et al., 2017).
properties
IUPAC Name |
4-(3-methylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-14-4-2-5-15(12-14)20-17(22)13-16(18(23)24)19-6-3-7-21-8-10-25-11-9-21/h2,4-5,12,16,19H,3,6-11,13H2,1H3,(H,20,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKQTQWCGBBHGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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